Synthesis of N-(1-ethylpropyl)-o-phenylenediamine from 1-fluoro-2-nitrobenzene
Executive Summary This technical guide details the synthesis of N-(1-ethylpropyl)-o-phenylenediamine , a critical pharmacophore often found in Corticotropin-Releasing Factor type 1 (CRF1) antagonists (e.g., Antalarmin, V...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide details the synthesis of N-(1-ethylpropyl)-o-phenylenediamine , a critical pharmacophore often found in Corticotropin-Releasing Factor type 1 (CRF1) antagonists (e.g., Antalarmin, Verucerfont analogs) and substituted benzimidazole scaffolds.[1][2]
The protocol utilizes 1-fluoro-2-nitrobenzene as the starting material.[1][2][3] While the chloro- analog is cheaper, the fluoro- derivative is selected here for its superior electrophilicity in Nucleophilic Aromatic Substitution (
), allowing for milder reaction conditions that minimize thermal degradation of the sterically hindered amine (3-aminopentane).
Stability: Isolation of the product as a dihydrochloride salt to prevent oxidative degradation.
Retrosynthetic Analysis & Strategy
The synthesis is disconnected into two linear steps. The strategic choice of the ortho-fluoronitrobenzene allows the nitro group to serve a dual purpose: first as an activating group for the nucleophilic attack, and second as the precursor to the final amine.
Reaction Scheme (DOT Visualization)
Figure 1: Synthetic pathway from 1-fluoro-2-nitrobenzene to the target diamine.
Step 1: Nucleophilic Aromatic Substitution (
)
Mechanistic Insight
The reaction proceeds via an addition-elimination mechanism.[1][2][4] The nucleophile (3-aminopentane) attacks the carbon bearing the fluorine. The intermediate Meisenheimer complex is stabilized by the strong electron-withdrawing nature of the ortho-nitro group.[1][2]
Why Fluoro? Fluorine is the most electronegative element, significantly lowering the LUMO energy of the ring and stabilizing the transition state for nucleophilic attack. This makes 1-fluoro-2-nitrobenzene roughly 100–1000x more reactive than 1-chloro-2-nitrobenzene in
reactions, allowing the reaction to proceed at 60°C rather than the >120°C required for the chloro- analog.[1][2]
Reagents & Materials
Component
Equiv.
Role
Notes
1-Fluoro-2-nitrobenzene
1.0
Substrate
Liquid, d=1.33 g/mL
3-Aminopentane
1.2
Nucleophile
Sterically hindered primary amine
Potassium Carbonate ()
1.5
Base
Scavenges HF; granular, anhydrous
DMF (N,N-Dimethylformamide)
5-10 vol
Solvent
Polar aprotic, promotes
Detailed Protocol
Setup: Charge a 3-neck round-bottom flask equipped with a magnetic stir bar, internal thermometer, and reflux condenser with
inlet.
Dissolution: Add 1-fluoro-2-nitrobenzene (10.0 g, 70.9 mmol) and DMF (50 mL). Stir to dissolve.
Base Addition: Add
(14.7 g, 106 mmol) in a single portion. The suspension may turn slightly yellow.
Amine Addition: Add 3-aminopentane (9.9 mL, 85 mmol) dropwise via syringe over 10 minutes.
Pour the mixture into Ice Water (200 mL) with vigorous stirring. The product, N-(1-ethylpropyl)-2-nitroaniline, typically precipitates as an orange solid or oil.[1][2]
Wash combined organics with Brine (2 x 50 mL) to remove DMF.[2]
Dry over
, filter, and concentrate in vacuo.
Yield: Expect 90–95% yield of orange oil/solid.
Step 2: Nitro Group Reduction[1]
Selection of Reductant
While chemical reductions (Fe/HCl, SnCl2) are viable, they generate significant metal waste and can be tedious to work up on a larger scale.[6] Catalytic Hydrogenation is chosen for its cleanliness and high yield.[2]
Risk:[9] Over-reduction (cleavage of the C-N bond) is rare with alkyl amines but possible at high temperatures. Room temperature is sufficient.
Reagents & Materials
Component
Equiv.
Role
Notes
Nitro Intermediate
1.0
Substrate
From Step 1
10% Pd/C
5 wt%
Catalyst
50% wet paste preferred for safety
Hydrogen ()
Balloon
Reductant
Or 1-3 bar in autoclave
Methanol (MeOH)
10 vol
Solvent
Protic solvent speeds up reduction
Detailed Protocol
Safety Check: Purge the reaction vessel with Nitrogen (
) to remove oxygen before introducing the catalyst (Pd/C is pyrophoric when dry).
Charging: To a hydrogenation flask, add the Nitro Intermediate (from Step 1) dissolved in MeOH .
Stir vigorously at Room Temperature (20–25°C) for 2–12 hours.
Visual Cue: The bright orange color of the nitroaniline will fade to a pale pink or colorless solution.
Filtration:
Filter the mixture through a pad of Celite to remove the catalyst. Do not let the catalyst cake dry out (fire hazard); keep it wet with water/methanol.
Wash the pad with MeOH.
Isolation (Critical):
The free base is air-sensitive (turns dark purple/black upon oxidation).[1][2]
Recommended: Immediately treat the filtrate with 4M HCl in Dioxane (2.5 equiv) or concentrated aqueous HCl.
Concentrate to dryness or precipitate with Ether to obtain the Dihydrochloride Salt .
Workup & Purification Flowchart
Figure 2: Isolation strategy to ensure product stability.
Characterization & Quality Control
The product should be characterized as the dihydrochloride salt for reproducibility.
Appearance: Off-white to pale pink hygroscopic solid.[1][2]
1H NMR (DMSO-d6, 400 MHz):
7.2–6.8 (m, 4H, Ar-H) – Phenyl ring protons.
3.4 (m, 1H, CH) – Methine proton of the ethylpropyl group.
1.6–1.4 (m, 4H, ) – Methylene protons.
0.9 (t, 6H, ) – Methyl protons.
Note: Amine protons (
) will be broad exchangeable singlets, likely shifted downfield due to HCl salt.
1-Fluoro-2-nitrobenzene: Toxic if swallowed or absorbed through skin.[1][2] Vesicant. Use double nitrile gloves.[2]
3-Aminopentane: Flammable liquid.[1][2] Corrosive. Causes severe skin burns.[2] Handle in a fume hood.
Pd/C: Pyrophoric. Never add dry catalyst to a solvent containing hydrogen.[2] Keep wet.[2]
Phenylenediamines: Suspected sensitizers and potential carcinogens.[2] Avoid dust inhalation.[2]
References
National Center for Biotechnology Information. (2023).[2] PubChem Compound Summary for CID 73895, 1-Fluoro-2-nitrobenzene.[1][2] Retrieved from [Link]
Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems.[2][6] Chemical Reviews, 49(2), 273–412. (Foundational text on SNAr reactivity order F >> Cl).
Organic Syntheses. (1941).[2][5] o-Phenylenediamine.[1][2][7][10][11][12][13][14] Org.[2][5][11][15] Syn. Coll. Vol. 2, p.501. Retrieved from [Link] (General reduction protocols for o-nitroanilines).[1][2]
Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis.[2] Academic Press.[2] (Authoritative source on Pd/C hydrogenation selectivity).
An In-depth Technical Guide to N1-(Pentan-3-yl)benzene-1,2-diamine: Synthesis, Characterization, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals Core Molecular Attributes N1-(Pentan-3-yl)benzene-1,2-diamine is an N-alkylated derivative of o-phenylenediamine. The introduction of the pentan-3-yl group...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Core Molecular Attributes
N1-(Pentan-3-yl)benzene-1,2-diamine is an N-alkylated derivative of o-phenylenediamine. The introduction of the pentan-3-yl group imparts specific steric and electronic properties that can influence its reactivity, solubility, and biological activity.
The synthesis of N1-(Pentan-3-yl)benzene-1,2-diamine can be approached through several established methods for N-alkylation of aromatic amines. A highly effective and widely applicable two-step method involves the reductive amination of 2-nitroaniline with 3-pentanone, followed by the reduction of the nitro group.
Synthetic Workflow
Caption: Synthetic workflow for N1-(Pentan-3-yl)benzene-1,2-diamine.
Detailed Experimental Protocol
Step 1: Synthesis of N-(Pentan-3-yl)-2-nitroaniline
To a stirred solution of 2-nitroaniline (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add 3-pentanone (1.2 eq).
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise at room temperature. The use of NaBH(OAc)₃ is advantageous as it is a mild and selective reducing agent for imines formed in situ.
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
Separate the organic layer, and extract the aqueous layer with DCM.
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford N-(pentan-3-yl)-2-nitroaniline as a yellow-orange solid or oil.
Step 2: Synthesis of N1-(Pentan-3-yl)benzene-1,2-diamine
Dissolve the N-(pentan-3-yl)-2-nitroaniline (1.0 eq) from the previous step in ethanol or ethyl acetate.
Add a catalytic amount of 10% Palladium on carbon (Pd/C) (typically 5-10 mol%).
Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.
Monitor the reaction by TLC until the starting material is completely consumed.
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, and wash the pad with the reaction solvent.
Concentrate the filtrate under reduced pressure to yield the crude N1-(pentan-3-yl)benzene-1,2-diamine. The product may be purified further by column chromatography if necessary, though often the crude product is of sufficient purity for subsequent use.
Spectroscopic Characterization
The structural elucidation of N1-(Pentan-3-yl)benzene-1,2-diamine would rely on a combination of standard spectroscopic techniques.
Technique
Expected Observations
¹H NMR
- Aromatic protons (4H) in the range of δ 6.5-7.5 ppm, showing characteristic ortho and meta coupling. - A broad singlet for the primary amine (-NH₂) protons. - A broad singlet or doublet for the secondary amine (-NH-) proton. - A multiplet for the methine proton (-CH-) of the pentan-3-yl group. - Multiplets for the methylene protons (-CH₂-) of the ethyl groups. - Triplets for the methyl protons (-CH₃) of the ethyl groups.
¹³C NMR
- Aromatic carbons in the range of δ 110-150 ppm. - A methine carbon signal for the pentan-3-yl group around δ 50-60 ppm. - Methylene and methyl carbon signals in the aliphatic region.
IR Spectroscopy
- Two distinct N-H stretching bands for the primary amine (-NH₂) around 3300-3500 cm⁻¹. - A single N-H stretching band for the secondary amine (-NH-) in the same region. - Aromatic C-H and C=C stretching bands.
Mass Spectrometry
- A molecular ion peak (M⁺) corresponding to the calculated molecular weight (178.27). - Fragmentation patterns characteristic of the loss of ethyl or propyl groups from the pentan-3-yl substituent.
Potential Applications and Chemical Reactivity
The unique structure of N1-(Pentan-3-yl)benzene-1,2-diamine makes it a valuable building block and functional molecule in several areas.
Medicinal Chemistry and Drug Development
Substituted o-phenylenediamines are precursors to benzimidazoles, a class of heterocyclic compounds with a wide range of biological activities. The reaction of N1-(pentan-3-yl)benzene-1,2-diamine with aldehydes or carboxylic acids would yield N-substituted benzimidazoles, which could be screened for various therapeutic targets. The pentan-3-yl group can modulate the lipophilicity and metabolic stability of the resulting compounds.
Caption: Synthesis of benzimidazoles and their potential applications.
Corrosion Inhibition
Aromatic amines are known to be effective corrosion inhibitors for various metals and alloys. The nitrogen atoms in N1-(pentan-3-yl)benzene-1,2-diamine can adsorb onto the metal surface, forming a protective film that inhibits the corrosion process. The alkyl substituent can enhance this effect by increasing the surface coverage and hydrophobicity of the protective layer.
Antioxidants and Polymer Stabilizers
The presence of two amino groups on the benzene ring makes this molecule susceptible to oxidation, which in turn allows it to act as a radical scavenger. This property is useful in preventing the oxidative degradation of polymers, oils, and other organic materials.
Safety and Handling
While specific toxicity data for N1-(pentan-3-yl)benzene-1,2-diamine is not available, it should be handled with the care afforded to other aromatic amines, many of which are known to be toxic and potentially carcinogenic.
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
Storage: Store in a cool, dry, and well-ventilated area away from strong oxidizing agents.
Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
Conclusion
N1-(Pentan-3-yl)benzene-1,2-diamine represents a versatile chemical entity with significant potential in synthetic and materials chemistry. While not a commonly cataloged compound, its synthesis is achievable through well-established methodologies. This guide provides the foundational knowledge for researchers to synthesize, characterize, and explore the applications of this and structurally related N-alkylated aromatic diamines.
References
For general procedures on reductive amination: Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
For general procedures on nitro group reduction: Blaser, H. U., & Schmidt, E. (Eds.). (2007). Asymmetric catalysis on industrial scale: challenges, approaches and solutions. John Wiley & Sons.
For applications of benzimidazoles in medicinal chemistry: Bansal, Y., & Silakari, O. (2012). The therapeutic journey of benzimidazoles: A review. Bioorganic & Medicinal Chemistry, 20(21), 6208–6236.
For an overview of corrosion inhibitors: Finšgar, M., & Jackson, J. (2014). Application of corrosion inhibitors for steels in acidic media for the oil and gas industry: A review. Corrosion Science, 86, 17-41.
Foundational
Technical Guide: Solubility Profiling of N-pentan-3-yl-benzene-1,2-diamine
The following technical guide details the solubility profile, characterization protocols, and application strategies for N-pentan-3-yl-benzene-1,2-diamine . [1][2] Executive Summary & Chemical Identity[1][2][3][4][5] N-p...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the solubility profile, characterization protocols, and application strategies for N-pentan-3-yl-benzene-1,2-diamine .
[1][2]
Executive Summary & Chemical Identity[1][2][3][4][5]
N-pentan-3-yl-benzene-1,2-diamine (also referred to as N-(1-ethylpropyl)-o-phenylenediamine) is a specialized intermediate often utilized in the synthesis of lipophilic benzimidazoles, antioxidants, and agrochemical actives (e.g., dinitroaniline herbicides).[1][2]
Unlike its parent compound, o-phenylenediamine (OPD), which is water-soluble and highly polar, the introduction of the pentan-3-yl moiety (a branched 5-carbon alkyl chain) significantly alters the physicochemical landscape.[1][2] This substitution introduces steric bulk and lipophilicity, shifting the solubility preference from aqueous systems to organic matrices.[1][2][3]
Structural Analysis for Solubility Prediction[2][3]
Substituent: Pentan-3-yl group (Aliphatic, Non-polar, Steric hindrance).[1][2][3]
Key Insight: The molecule is amphiphilic .[2][3] The amine "head" drives solubility in polar protic solvents (alcohols), while the alkyl "tail" and aromatic ring drive solubility in non-polar organic solvents (toluene, DCM).[1][2][3]
In the absence of empirical data for this specific isomer, we utilize Hansen Solubility Parameters (HSP) and LogP estimation to predict solvent compatibility.[1][2][3] This approach minimizes trial-and-error in process design.[1][2][3]
Estimated Physicochemical Properties
Property
Estimated Value
Implication
LogP (Octanol/Water)
~2.8 – 3.2
Highly lipophilic; negligible water solubility.[1][2]
H-Bond Donor Count
3 (1 from -NH-, 2 from -NH2)
Strong interaction with alcohols and amides.[1][2][3]
pKa (Conjugate Acid)
~4.5 (Aniline-like)
Solubility increases significantly in acidic aqueous media (pH < 2).[1][2][3]
Predicted Solubility Profile
Based on "Like Dissolves Like" principles and Group Contribution Methods.
Solvent Class
Representative Solvents
Predicted Solubility
Mechanistic Rationale
Polar Protic
Methanol, Ethanol, IPA
High (>100 mg/mL)
Strong H-bonding match with amine groups; alkyl chain does not hinder dissolution.[1][2][3]
Good dispersion force match with the aromatic ring.[1][2][3]
Aromatic
Toluene, Xylene
Moderate-High
interactions with the benzene ring; alkyl chain improves compatibility over unsubstituted OPD.[1][2][3]
Esters/Ketones
Ethyl Acetate, Acetone
Moderate
Good H-bond acceptance from solvent to amine protons.[1][2][3]
Aliphatic
Hexane, Heptane
Low (<10 mg/mL)
Polarity of the diamine core resists dissolution in pure alkanes, despite the alkyl tail.[1][2][3]
Aqueous
Water (pH 7)
Insoluble (<0.1 mg/mL)
Lipophilicity of the pentyl-phenyl structure dominates.[1][2][3]
Experimental Determination Protocols
For definitive data, the following self-validating protocols are recommended. These workflows ensure reproducibility and accuracy in a regulated environment.[1][2][3]
This diagram illustrates the decision-making process for selecting solvents based on the intended application (Reaction vs. Purification).[1][2][3]
Caption: Decision matrix for solvent selection based on process requirements (Synthesis vs. Purification).
Figure 2: Analytical Workflow for Solubility Determination
A step-by-step flow for the quantitative determination of solubility using HPLC.
Caption: Standard Operating Procedure (SOP) for quantitative solubility determination.
Applications & Strategic Implications
Synthesis of Benzimidazoles
The high solubility of N-pentan-3-yl-benzene-1,2-diamine in ethanol and acetic acid makes these ideal solvents for cyclization reactions with aldehydes or carboxylic acids.[1][2][3]
Recommendation: Use Ethanol/Acetic Acid (10:[1][2][3]1) for room temperature condensations.[1][2][3]
Purification via Recrystallization
Since the compound is predicted to be soluble in ethanol but insoluble in water:[1][3]
Strategy: Dissolve the crude material in warm ethanol (approx. 50°C). Slowly add water (anti-solvent) until turbidity persists, then cool to 4°C.[1][2][3] This exploits the "amphiphilic cliff" to reject impurities.[1][2][3]
Alternative: Use Toluene (solvent) and Hexane (anti-solvent) for moisture-sensitive grades.[1][2][3]
Formulation in Agrochemicals
For emulsifiable concentrates (EC), the compound requires a lipophilic carrier.[1][2][3]
Recommendation: Use Aromatic 200 or Cyclohexanone as the primary solvent to ensure stability against crystallization at low temperatures.[1][2][3]
References
OECD Guidelines for the Testing of Chemicals, Section 1. Test No. 105: Water Solubility.[1][2][3] OECD Publishing, Paris.[1][2][3] Available at: [Link][1][2][3]
Hansen, C. M. (2007).[1][2][3] Hansen Solubility Parameters: A User's Handbook (2nd ed.).[1][2][3] CRC Press.[1][2][3] (Provides the theoretical basis for the "Like Dissolves Like" predictions used in Section 2).
PubChem Database. 1,2-Benzenediamine (o-Phenylenediamine) properties.[1][2][3] National Center for Biotechnology Information.[1][2][3] Available at: [Link] (Used as a baseline for the core structure's polarity).[1][2][3]
Yalkowsky, S. H., et al. (2010).[1][2][3] Handbook of Aqueous Solubility Data. CRC Press.[1][2][3] (Reference for solubility trends in substituted anilines).
Technical Guide: Structural and Functional Divergence of N1-(Pentan-3-yl)benzene-1,2-diamine vs. 6PPD Isomers
This guide provides an in-depth technical analysis comparing the industrial standard antiozonant 6PPD with the specific structural analog N1-(Pentan-3-yl)benzene-1,2-diamine . Executive Summary The distinction between 6P...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical analysis comparing the industrial standard antiozonant 6PPD with the specific structural analog N1-(Pentan-3-yl)benzene-1,2-diamine .
Executive Summary
The distinction between 6PPD (N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine) and N1-(Pentan-3-yl)benzene-1,2-diamine lies fundamentally in their isomeric substitution pattern (para vs. ortho), degree of substitution (disubstituted vs. monosubstituted), and functional application (antiozonant vs. chemical intermediate).
While 6PPD is the globally dominant antiozonant in tire rubber formulations, N1-(Pentan-3-yl)benzene-1,2-diamine represents a class of ortho-phenylenediamines (OPDs) . These are chemically distinct, favoring cyclization reactions (e.g., benzimidazole formation) over the stable quinone-diimine formation required for ozone scavenging. This guide elucidates the mechanistic, toxicological, and analytical differences between these two chemical entities.
Chemical Structure & Isomerism
Structural Comparison
The primary difference is the regiochemistry of the amine substituents on the benzene ring and the nature of the N-substituents .
The following diagram illustrates the connectivity differences and the specific alkyl chains involved.
Figure 1: Structural comparison highlighting the para-substitution of 6PPD versus the ortho-substitution of the target diamine.
Mechanistic Reactivity: Why Structure Matters
The utility of 6PPD in tires is derived entirely from its ability to form a stable radical and subsequently a quinone-diimine. The ortho-isomer (N1-(Pentan-3-yl)benzene-1,2-diamine) undergoes a completely different reaction pathway.
6PPD: The Antiozonant Mechanism (Scavenging)
Radical Attack: Ozone attacks the N-H bond of the secondary amine.
Semiquinone Formation: The para-structure allows resonance stabilization of the radical across the entire benzene ring.
Quinone-Diimine: Further oxidation leads to the 6PPD-Quinone (or diimine), which is the terminal stable product. This process consumes ozone, protecting the rubber.
Ortho-Diamine: The Cyclization Pathway
Ortho-phenylenediamines are poor antiozonants because they lack the ability to form a stable linear quinoid structure across the ring.
Oxidation: Oxidation of the ortho-diamine leads to an unstable ortho-quinone diimine.
Cyclization: Due to the proximity of the N1 and N2 nitrogens, these intermediates rapidly cyclize.
If a carbon source (e.g., aldehyde/acid) is present: Forms Benzimidazoles .
Self-condensation: Forms Phenazines .
Result: The molecule is consumed in side-reactions rather than effectively scavenging ozone in a sustained cycle.
Figure 2: Divergent oxidation pathways. 6PPD forms a stable linear quinone; the ortho-analog cyclizes, losing antioxidant efficacy.
Toxicity and Environmental Fate
The environmental scrutiny on 6PPD focuses on its transformation product, 6PPD-quinone (2-((4-methylpentan-2-yl)amino)-5-(phenylamino)cyclohexa-2,5-diene-1,4-dione), which is acutely toxic to Coho salmon (LC50 < 1 µg/L).
6PPD-Quinone Toxicity
Mechanism: The specific geometry of the 6PPD-quinone (para-orientation with specific lipophilic side chains) allows it to cross the blood-brain barrier in fish and disrupt mitochondrial respiration.
Specificity: This toxicity is highly structural-specific. Minor changes to the side chain (e.g., using IPPD) significantly alter the LC50.
Ortho-Analog Toxicity Profile
N1-(Pentan-3-yl)benzene-1,2-diamine cannot form a para-quinone .
Oxidation Product: It would form an ortho-quinone or a phenazine.
Implication: While ortho-quinones are reactive electrophiles (capable of Michael addition to DNA/proteins), they do not possess the specific structural pharmacophore of the 6PPD-quinone responsible for the "Urban Runoff Mortality Syndrome" in salmon.
Risk: The primary risk with ortho-diamines is their potential to act as sensitizers or precursors to mutagenic heterocyclic amines, but they are generally not implicated in the specific aquatic toxicity crisis associated with 6PPD.
Analytical Differentiation (LC-MS/MS)
Researchers must distinguish these isomers in environmental samples or purity assays.
Retention Time (Chromatography)
6PPD: More lipophilic due to the phenyl ring and C6 side chain. Elutes later on Reverse Phase (C18) columns.
N1-(Pentan-3-yl)-1,2-diamine: Less lipophilic (C11 vs C18). Elutes significantly earlier .
Mass Spectrometry (Fragmentation)
Differentiation is achieved via MS/MS fragmentation patterns.
Parameter
6PPD
N1-(Pentan-3-yl)benzene-1,2-diamine
Precursor Ion [M+H]+
m/z 269.2
m/z 179.2
Key Fragment 1
m/z 183 (Loss of side chain C₆H₁₂)
m/z 108 (Loss of pentyl group C₅H₁₁)
Key Fragment 2
m/z 77 (Phenyl ring)
m/z 80 (Pyrazine ring formation/fragment)
Fragmentation Logic
Cleavage of the N-alkyl bond dominates.
Loss of alkyl group; potential cyclization ions.
Experimental Protocol: Separation
Objective: Separate 6PPD from ortho-impurities.
Column: Agilent ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm).
Mobile Phase A: Water + 0.1% Formic Acid.
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
Gradient: 5% B to 95% B over 10 minutes.
Detection: ESI+ Mode.
6PPD: Expect peak at ~7-8 min.
Ortho-Analog: Expect peak at ~3-4 min.
Synthesis and Origin
Why would N1-(Pentan-3-yl)benzene-1,2-diamine be present?
Not a 6PPD Metabolite: 6PPD degradation involves oxidation (quinone) or cleavage (aniline), not ring rearrangement to ortho.
Impurity Source: It is likely a byproduct of using impure starting materials. If the 4-aminodiphenylamine (4-ADPA) used to make 6PPD contains o-phenylenediamine or 2-aminodiphenylamine impurities, and the ketone source contains pentan-3-one (unlikely in MIBK processes) or if MIBK reacts anomalously, these analogs form.
Intentional Synthesis: It is synthesized by the reductive amination of o-phenylenediamine with pentan-3-one using NaBH(OAc)₃.
References
Tian, Z., et al. (2020). "A ubiquitous tire rubber–derived chemical induces acute mortality in coho salmon." Science, 371(6525), 185-189. Link
U.S. EPA. (2023). "6PPD-quinone: Screening Level Hazard Characterization." United States Environmental Protection Agency. Link
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical.
OECD. (2022). "SIDS Initial Assessment Report for Phenylenediamines." OECD Existing Chemicals Database. Link
Foundational
Spectroscopic characterization of N-(1-ethylpropyl)benzene-1,2-diamine
An In-depth Technical Guide to the Spectroscopic Characterization of N-(1-ethylpropyl)benzene-1,2-diamine Abstract: This technical guide provides a comprehensive framework for the spectroscopic characterization of N-(1-e...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to the Spectroscopic Characterization of N-(1-ethylpropyl)benzene-1,2-diamine
Abstract: This technical guide provides a comprehensive framework for the spectroscopic characterization of N-(1-ethylpropyl)benzene-1,2-diamine, a substituted aromatic diamine with potential applications as a synthetic building block in pharmaceutical and materials science. For researchers, process chemists, and quality control analysts, unequivocal structural confirmation is paramount. This document outlines the application of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D), Fourier-Transform Infrared (FTIR) spectroscopy, Mass Spectrometry (MS), and UV-Visible (UV-Vis) spectroscopy for the complete elucidation and verification of the molecule's identity and purity. The guide emphasizes the rationale behind each technique, provides detailed experimental protocols, and presents predicted data based on established spectroscopic principles and analysis of analogous structures.
Introduction and Rationale
N-(1-ethylpropyl)benzene-1,2-diamine belongs to the class of ortho-phenylenediamines, which are crucial precursors for the synthesis of benzimidazoles, benzotriazoles, and other heterocyclic systems of significant biological and material interest.[1] The introduction of an N-alkyl substituent, specifically the 1-ethylpropyl group, modulates the compound's steric and electronic properties, influencing its reactivity and the characteristics of its derivatives.
Accurate spectroscopic characterization is the cornerstone of chemical synthesis and drug development. It serves to:
Confirm Chemical Identity: Verifying that the target molecule has been synthesized.
Establish Purity: Identifying the presence of residual solvents, starting materials, or by-products.
Ensure Consistency: Guaranteeing batch-to-batch reproducibility, a critical requirement for regulatory submissions and manufacturing processes.
This guide presents an integrated analytical approach, demonstrating how complementary spectroscopic techniques provide a holistic and unambiguous structural profile of N-(1-ethylpropyl)benzene-1,2-diamine.
Molecular Structure and Predicted Spectroscopic Overview
The foundational step in any characterization is understanding the molecule's structure.
Chemical Structure:
IUPAC Name: N¹-(pentan-3-yl)benzene-1,2-diamine
Molecular Formula: C₁₁H₁₈N₂
Molecular Weight: 178.27 g/mol
The structure contains several key features that will yield distinct spectroscopic signals:
Aromatic Ring: A 1,2-disubstituted benzene ring with four distinct aromatic protons.
Primary Amine (-NH₂): A primary amine group attached directly to the aromatic ring.
Secondary Amine (-NH-): A secondary amine group linking the aromatic ring and the alkyl substituent.
Alkyl Group (1-ethylpropyl): A branched pentyl group with a methine (-CH-), two methylene (-CH₂-), and two methyl (-CH₃) groups.
The following sections will detail the expected signals from these features in each respective spectroscopic technique.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Tool
NMR spectroscopy is the most powerful technique for elucidating the precise atomic connectivity of an organic molecule. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), it provides detailed information about the chemical environment, number, and connectivity of atoms.[2]
Experimental Protocol: NMR Analysis
Sample Preparation: Dissolve approximately 5-10 mg of the purified N-(1-ethylpropyl)benzene-1,2-diamine sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The choice of solvent is critical; CDCl₃ is often suitable for non-polar to moderately polar compounds.[3]
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
Data Acquisition: Record ¹H NMR, ¹³C NMR, and 2D correlation spectra (e.g., COSY, HSQC) on a 400 MHz or higher field spectrometer.
D₂O Exchange: To confirm the identity of N-H protons, add a drop of deuterium oxide (D₂O) to the NMR tube, shake, and re-acquire the ¹H NMR spectrum. The signals corresponding to the -NH and -NH₂ protons will disappear due to proton-deuterium exchange.[4]
¹H NMR Spectroscopy: Proton Environment Mapping
The ¹H NMR spectrum provides a map of all hydrogen atoms in the molecule. The chemical shift (δ) indicates the electronic environment, the integration value represents the relative number of protons, and the multiplicity (splitting pattern) reveals the number of neighboring protons.
Table 1: Predicted ¹H NMR Data for N-(1-ethylpropyl)benzene-1,2-diamine in CDCl₃
Proton Label
Predicted δ (ppm)
Multiplicity
Integration
Rationale and Notes
H -Ar (4H)
6.6 - 7.2
Multiplets (m)
4H
Protons on the aromatic ring. The substitution pattern will create a complex series of multiplets.
H -N (sec, 1H)
3.5 - 4.5
Broad Singlet (br s)
1H
The secondary amine proton. Its chemical shift can be variable and the peak is often broad. Will disappear upon D₂O exchange.[5]
H ₂N (prim, 2H)
3.0 - 4.0
Broad Singlet (br s)
2H
Protons of the primary amine. Often a broad signal due to quadrupolar relaxation and exchange.[6] Will disappear upon D₂O exchange.
H -C (methine, 1H)
3.1 - 3.4
Multiplet (m)
1H
The methine proton is deshielded by the adjacent secondary amine nitrogen.
H ₂C (methylene, 4H)
1.5 - 1.8
Multiplet (m)
4H
The two equivalent methylene groups of the ethyl substituents.
H ₃C (methyl, 6H)
0.9 - 1.1
Triplet (t)
6H
The two equivalent terminal methyl groups.
¹³C NMR Spectroscopy: Carbon Backbone Analysis
The ¹³C NMR spectrum reveals all unique carbon environments within the molecule. Standard spectra are proton-decoupled, meaning each unique carbon appears as a single line.
Table 2: Predicted ¹³C NMR Data for N-(1-ethylpropyl)benzene-1,2-diamine in CDCl₃
Carbon Type
Predicted δ (ppm)
Rationale and Notes
C -Ar (C-N)
135 - 145
Aromatic carbons directly attached to nitrogen are deshielded. Two distinct signals are expected.
C -Ar (C-H)
115 - 125
Aromatic carbons bearing hydrogen atoms. Four distinct signals are expected.
C -H (methine)
50 - 60
The methine carbon is deshielded by the attached nitrogen atom.
C H₂ (methylene)
25 - 35
Alkyl methylene carbons.
C H₃ (methyl)
10 - 15
Alkyl methyl carbons, typically the most upfield signals.[4]
Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting
FTIR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Experimental Protocol: FTIR Analysis
Technique: Attenuated Total Reflectance (ATR) is the preferred method for its simplicity and minimal sample preparation.
Sample Application: Place a small amount of the neat liquid or solid sample directly onto the ATR crystal.
Data Acquisition: Record the spectrum, typically over a range of 4000 to 400 cm⁻¹.
Background Correction: A background spectrum of the clean, empty ATR crystal should be recorded and automatically subtracted from the sample spectrum.
Expected Vibrational Modes
The presence of primary and secondary amines, an aromatic ring, and alkyl chains will give rise to a characteristic "fingerprint" in the IR spectrum.
Table 3: Predicted FTIR Absorption Bands for N-(1-ethylpropyl)benzene-1,2-diamine
Wavenumber (cm⁻¹)
Vibration Type
Functional Group
Notes
3450 - 3350
N-H Asymmetric & Symmetric Stretch
Primary Amine (-NH₂)
The presence of two distinct bands in this region is a hallmark of a primary amine.[6][7]
3350 - 3310
N-H Stretch
Secondary Amine (-NH-)
A single, typically sharp band, confirming the secondary amine.[6]
3100 - 3000
C-H Aromatic Stretch
Aromatic Ring
Signals appear at wavenumbers greater than 3000 cm⁻¹.
2960 - 2850
C-H Aliphatic Stretch
Alkyl Group
Strong absorptions from the C-H bonds of the ethylpropyl group.
1620 - 1580
N-H Bend (Scissoring)
Primary Amine (-NH₂)
Confirms the presence of the -NH₂ group.
1600 & 1500
C=C Aromatic Ring Stretch
Aromatic Ring
Two characteristic sharp bands indicating the aromatic skeleton.[8]
1335 - 1250
C-N Stretch
Aromatic Amine
Strong band associated with the carbon-nitrogen bond of the aromatic amines.
770 - 730
C-H Out-of-Plane Bend
Aromatic Ring
A strong band in this region is indicative of 1,2- (ortho) disubstitution.
Mass Spectrometry (MS): Molecular Weight and Fragmentation Analysis
Mass spectrometry provides two crucial pieces of information: the exact molecular weight of the compound and its fragmentation pattern upon ionization, which offers clues about its structure.
Experimental Protocol: Mass Spectrometry
Ionization Technique: Electrospray Ionization (ESI) is a soft ionization technique well-suited for this molecule, which should readily protonate to form a pseudomolecular ion [M+H]⁺.
Mass Analyzer: A Time-of-Flight (TOF) or Orbitrap analyzer is recommended for high-resolution mass measurement (HRMS), allowing for the determination of the elemental formula.
Sample Introduction: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused directly or via liquid chromatography (LC) into the mass spectrometer.
Expected Molecular Ion and Fragmentation
Molecular Ion: Since the molecule contains an even number of nitrogen atoms (two), its nominal molecular weight is an even number (178). The molecular ion peak (M⁺) in an EI spectrum would appear at m/z 178. In ESI-MS, the base peak is expected to be the protonated molecule, [M+H]⁺, at m/z 179.2.
High-Resolution Mass: HRMS should confirm the elemental composition. For C₁₁H₁₉N₂⁺ ([M+H]⁺), the calculated exact mass is 179.1548, distinguishing it from other isobaric formulas.
Key Fragmentation Pathway (α-cleavage): The most characteristic fragmentation for amines is α-cleavage, the breaking of a C-C bond adjacent to the nitrogen atom.[9][10] The largest substituent is preferentially lost. For N-(1-ethylpropyl)benzene-1,2-diamine, cleavage of an ethyl group from the 1-ethylpropyl substituent is a likely fragmentation pathway, leading to a stable iminium ion.
UV-Visible Spectroscopy: Probing the Aromatic System
UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly the π-electron system of the aromatic ring.
Experimental Protocol: UV-Vis Analysis
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent, such as ethanol or cyclohexane.
Data Acquisition: Record the absorbance spectrum over a wavelength range of approximately 200-400 nm using a dual-beam UV-Vis spectrophotometer.
Expected Absorptions
Aromatic amines typically exhibit two main absorption bands.[11][12]
π → π* Transition: An intense absorption band is expected around 230-250 nm.
n → π* Transition: A weaker, longer-wavelength absorption band is expected around 280-300 nm, arising from the non-bonding electrons on the nitrogen atoms interacting with the aromatic π-system. The parent o-phenylenediamine shows absorption maxima around 236 nm and 284 nm.[13]
Integrated Analytical Workflow
No single technique provides a complete picture. The true power of spectroscopic characterization lies in integrating the data from all methods to build an irrefutable case for the structure.
Caption: Workflow for integrated spectroscopic analysis.
The logical relationship between the data points is crucial. For example, the two N-H stretching bands in the FTIR spectrum corroborate the presence of the -NH₂ group, whose two protons are then confirmed by the 2H broad singlet in the ¹H NMR that disappears upon D₂O exchange. Similarly, the molecular formula determined by HRMS must be consistent with the number of unique carbon and hydrogen environments observed in the ¹³C and ¹H NMR spectra.
Conclusion
The spectroscopic characterization of N-(1-ethylpropyl)benzene-1,2-diamine is a multi-faceted process that relies on the synergistic application of NMR, FTIR, MS, and UV-Vis techniques. By following the protocols and interpreting the expected spectral data outlined in this guide, researchers can unambiguously confirm the structure and purity of this valuable synthetic intermediate. This rigorous analytical approach ensures data integrity, facilitates seamless process scale-up, and provides the foundational data required for further research and development activities.
References
Barton, D. H. R., & Nakanishi, K. (Eds.). (1999). Comprehensive Natural Products Chemistry. Elsevier. [Link: https://www.sciencedirect.
Chem LibreTexts. (2023). Spectroscopy of Amines. [Link: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/24%3A_Amines/24.10%3A_Spectroscopy_of_Amines]
Fiveable. Spectroscopy of Amines | Organic Chemistry Class Notes. [Link: https://library.fiveable.me/chemistry/organic-chemistry/spectroscopy-amines/study-guide/TBD-spectroscopy-of-amines]
Gawdzik, B., et al. (2019). Synthesis and spectroscopic characterization of polymer and oligomers of ortho-phenylenediamine. ResearchGate. [Link: https://www.researchgate.net/publication/225432135_Synthesis_and_spectroscopic_characterization_of_polymer_and_oligomers_of_ortho-phenylenediamine]
Oregon State University. Spectroscopy of Amines. [Link: https://osu.pb.unizin.org/orgochem/chapter/spectroscopy-of-amines/]
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link: https://www.cengage.com/c/introduction-to-spectroscopy-5e-pavia/9781285460123/]
Pretsch, E., Bühlmann, P., & Affolter, C. (2000). Structure Determination of Organic Compounds. Springer. [Link: https://link.springer.com/book/10.1007/978-3-662-04202-0]
Wolińska, E., et al. (2019). UV–Vis Absorption Properties of New Aromatic Imines and Their Compositions. MDPI. [Link: https://www.mdpi.com/1996-1944/12/24/4191]
PubMed Central (PMC). (2019). UV–Vis Absorption Properties of New Aromatic Imines and Their Compositions. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6940989/]
Kim, J., et al. (2021). Revisiting o-Phenylenediamine as a Nanomaterial-Catalyzed Signaling Agent. ACS Omega. [Link: https://pubs.acs.org/doi/10.1021/acsomega.1c04517]
Chen, C. T., et al. (2005). General Information on NMR Spectroscopy. Supporting Information from J. Org. Chem. [Link: https://www.scripps.edu/shenvi/wp-content/uploads/2018/01/General-NMR-info.pdf]
International Journal of Advanced Research in Chemical Science. (2016). Visible Spectrophotometric Method for the Determination of Pharmaceutically Important Aromatic Primary Amines. [Link: https://www.arcjournals.org/pdfs/ijarcs/v3-i10/1.pdf]
Al-Shemary, R. K. (2019). Vanadyl VO(II) with o-phenylenediamine complexes: preparation and spectral characterization. International Journal of Pharmaceutical Research. [Link: https://www.eurekaselect.com/article/102044]
Faghihi, K., et al. (2014). Asymmetric-based novel poly(ether-imide)s: Preparation, properties... ResearchGate. [Link: https://www.researchgate.net/publication/274710188_Asymmetric-based_novel_polyether-imides_Preparation_properties_kinetics_of_thermal_decomposition_and_study_electrochemical_oxidation_behavior_by_using_nanocomposite_paste_of_polymer_and_multi-walle]
Singh, P., et al. (2021). ¹H and ¹³C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. Magnetic Resonance in Chemistry. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8246830/]
SIELC Technologies. UV-Vis Spectrum of o-Phenylenediamine. [Link: https://sielc.com/uv-vis-spectrum-of-o-phenylenediamine.html]
Longdom Publishing. (2019). Synthesis, spectroscopic characterization of organic charge transfer complex of o-phenylenediamine... Journal of Chemical Technology and Applications. [Link: https://www.longdom.org/open-access/synthesis-spectroscopic-characterization-of-organic-charge-transfer-complex-of-ophenylenediamine-with-2-3dichloro5-6dicyano1-4-benzoqu.pdf]
Ustarroz, M., et al. (2020). Synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine... MDPI. [Link: https://www.mdpi.com/1422-8599/2020/4/M1188]
Tawab, M. A., et al. (2024). Spectroscopic characterization, DFT calculations, in vitro pharmacological potentials... Digital Commons @ Michigan Tech. [Link: https://digitalcommons.mtu.edu/michigantech-p/18021]
Saikot, M. S. H. (2024). FTIR Spectroscopic Analysis of Benzenamine. ResearchGate. [Link: https://www.researchgate.
Breitmaier, E., & Voelter, W. (2000). Structure Elucidation by NMR in Organic Chemistry. Wiley. [Link: https://onlinelibrary.wiley.com/doi/book/10.1002/9783527614800]
Reddy, G. S., et al. (2021). Reactions of Tröger's Base Derivatives with Aryne Intermediates. The Journal of Organic Chemistry. [Link: https://pubs.acs.org/doi/10.1021/acs.joc.1c01548]
Metin, Z. (2011). Basic 1H- and 13C-NMR Spectroscopy. Academic Press. [Link: https://www.elsevier.com/books/basic-1h-and-13c-nmr-spectroscopy/metin/978-0-12-386524-7]
University of Puget Sound. (2007). Fragmentation and Interpretation of Spectra. [Link: https://soundideas.pugetsound.edu/files/2013/08/13/a11425121.pdf]
Chem Help ASAP. (2022). differences & similarities of 1H & 13C NMR spectroscopy. [Link: https://www.youtube.
Gharekhani, E., et al. (2017). FTIR Spectrum of diamine. ResearchGate. [Link: https://www.researchgate.net/figure/FTIR-Spectrum-of-diamine_fig1_319623886]
van Amerom, G. M. H., et al. (2003). Mass spectra of aniline with different ionization methods. ResearchGate. [Link: https://www.researchgate.net/figure/Mass-spectra-of-aniline-with-different-ionization-methods-a-electron-impact_fig6_231070525]
Al-Hamdani, A. A. S., et al. (2023). Synthesis, spectroscopic and single-crystal analysis, and DFT studies of N₂O₂ diamine coordination complexes. Inorganica Chimica Acta. [Link: https://www.sciencedirect.com/science/article/pii/S002016932300445X]
Rinehart, K. L., et al. (1968). Mass spectral fragmentation of aniline-1-carbon-13. Journal of the American Chemical Society. [Link: https://pubs.acs.org/doi/abs/10.1021/ja01025a039]
Ustarroz, M., et al. (2021). Synthesis and Catalytic Activity of 1,2-Benzenediamine-Derived Organocatalysts... MDPI. [Link: https://www.mdpi.com/1420-3049/26/19/5888]
Yilmaz, I., et al. (2022). Synthesis, Characterization, Cytotoxic Activity Studies of N1-phenylbenzene-1,2-diamine... ResearchGate. [Link: https://www.researchgate.
Application Note: Precision Synthesis of Transition Metal Complexes with N-Alkylated o-Phenylenediamine Ligands
This Application Note is structured as a high-level technical guide for the synthesis and complexation of N-alkylated o-phenylenediamine (OPDA) ligands. It prioritizes the "High-Fidelity" synthetic route (via o-nitroanil...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is structured as a high-level technical guide for the synthesis and complexation of N-alkylated o-phenylenediamine (OPDA) ligands. It prioritizes the "High-Fidelity" synthetic route (via o-nitroaniline) to ensure mono-alkylation selectivity, a common pain point in this chemistry.
Executive Summary & Strategic Rationale
Transition metal complexes derived from o-phenylenediamine (OPDA) are cornerstones in two major fields: cisplatin-analogue development (anticancer therapeutics) and homogeneous catalysis (olefin polymerization, hydroamination).
While unsubstituted OPDA is commercially ubiquitous,
-mono-alkylated derivatives offer superior tunability. The alkyl group breaks the symmetry, introducing steric bulk that can modulate:
Lipophilicity (logP): Critical for cellular uptake in platinum drugs.
Electronic density: Influencing the Lewis basicity of the donor nitrogens.
Hemolability: Creating "on-off" coordination sites in catalytic cycles.
The Challenge: Direct alkylation of OPDA often leads to an intractable mixture of mono-, di-, and tri-alkylated species (Over-alkylation).
The Solution: This guide presents the "Nitro-Protection Route" as the gold standard for synthesizing high-purity
-mono-alkylated ligands, followed by a controlled complexation protocol.
Module A: Ligand Synthesis (The Foundation)
Pathway Selection: The "Nitro-Protection" Strategy
Avoid direct alkylation of diamines. The most robust method involves the alkylation of o-nitroaniline followed by reduction. The nitro group acts as a perfect "dummy" protecting group, preventing poly-alkylation at the second nitrogen site.
Visualization of Synthetic Logic
Figure 1: The "Nitro-Protection" pathway ensures exclusive mono-alkylation, avoiding the statistical mixtures common in direct diamine alkylation.
Detailed Protocol: Preparation of N-Propyl-o-phenylenediamine
Setup: Flame-dry a 250 mL round-bottom flask (RBF) and purge with Argon.
Deprotonation: Suspend NaH (1.5 eq) in dry DMF at 0°C. Add o-nitroaniline (1.0 eq) portion-wise. The solution will turn deep red/orange (formation of the anilide anion). Stir for 30 min.
Alkylation: Add 1-bromopropane (1.2 eq) dropwise. Allow to warm to Room Temperature (RT) and stir for 4-6 hours.
Quench & Workup: Pour into ice water. The yellow/orange solid (N-propyl-o-nitroaniline) precipitates. Filter, wash with water, and recrystallize from EtOH if necessary.
Checkpoint: Check TLC. Disappearance of starting material (
) and appearance of product ( in Hex/EtOAc).
Step 2: Reduction to Diamine
Reaction: Dissolve the intermediate in MeOH. Add 10 mol% Pd/C.
Reduction: Apply
balloon (1 atm) or add Hydrazine Hydrate (5 eq) and reflux for 2 hours (transfer hydrogenation).
Isolation: Filter through Celite to remove Pd. Concentrate the filtrate.
Purification: The resulting oil is often air-sensitive. Convert to the dihydrochloride salt (
) by adding conc.[1] HCl in ether for long-term storage, or use immediately.
Module B: Metal Complexation (The Core)
This section details the synthesis of a Platinum(II) complex, the most relevant for medicinal chemistry applications.[2]
General Considerations
Hard/Soft Acid-Base (HSAB): Pt(II) is a soft acid; it prefers soft donors. However, amine nitrogens are borderline hard. To facilitate binding, we often use the "iodide effect" or activate the platinum precursor.
Stoichiometry: Strictly 1:1. Excess ligand can lead to
species (Magnus-type salts).
Protocol: Synthesis of cis-Dichloro(N-propyl-o-phenylenediamine)platinum(II)
Precursor: Potassium Tetrachloroplatinate(II) (
).
Step-by-Step Workflow:
Activation (Optional but Recommended):
Dissolve
(1.0 mmol) in 10 mL deionized water.
Add KI (4.0 mmol) and stir for 15 min. The solution turns deep red (
formed in situ). The iodide ligand is more labile and softer, facilitating the substitution by the amine. Note: If the final target is the chloride complex, you will treat with AgNO3/KCl later, but direct reaction with chloride is standard for simple amines.
Standard Route: We will proceed directly with
to obtain the dichloro species directly.
Ligand Addition:
Dissolve N-propyl-OPDA (1.0 mmol) in 5 mL acetone or DMF (if solubility is low in water).
Add the ligand solution dropwise to the stirred
aqueous solution.
Reaction Conditions:
pH Control: Ensure the pH is neutral. If using the hydrochloride salt of the ligand, add exactly 2.0 eq of NaOH or
to release the free base in situ.
Time/Temp: Stir at 40°C for 24-48 hours. Shield from light (Pt complexes can be photosensitive).
Precipitation:
The neutral complex
is usually less soluble in water than the ionic precursor. A yellow/brown solid will precipitate.
If no precipitate forms, concentrate the solution or cool to 4°C.
Confirms metal coordination. Pt-H coupling ( satellites) may be visible.
195Pt NMR
Single peak around -2000 to -2600 ppm (vs ).
Confirms a coordination sphere.
IR Spectroscopy
Pt-Cl stretch: ~320-340 cm⁻¹. N-H stretch: Shift to lower frequency.
Verifies the integrity of the coordination sphere.
Elemental Analysis
C, H, N within 0.4% of theory.
Essential for purity, especially for biological testing.
Critical Quality Attribute (CQA): The absence of free ligand peaks in NMR is non-negotiable for biological assays, as free diamines can be cytotoxic on their own.
References
Synthesis of OPDA Derivatives
Organic Syntheses Procedure for o-Phenylenediamine. (Classic reduction methods).[3]
Application Note: Synthesis of Schiff Base Ligands Derived from N-(1-ethylpropyl)-o-phenylenediamine
Introduction & Scope This Application Note details the protocol for synthesizing Schiff base ligands derived from N-(1-ethylpropyl)-o-phenylenediamine (also known as -(pentan-3-yl)benzene-1,2-diamine). These ligands repr...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction & Scope
This Application Note details the protocol for synthesizing Schiff base ligands derived from N-(1-ethylpropyl)-o-phenylenediamine (also known as
-(pentan-3-yl)benzene-1,2-diamine).
These ligands represent a specialized class of unsymmetrical N,N-donors (or N,N,O-donors when salicylaldehydes are used). The presence of the bulky 1-ethylpropyl (3-pentyl) group on the secondary amine provides critical steric protection and solubility enhancement, making these ligands highly valuable in:
Homogeneous Catalysis: Specifically for Nickel(II) and Palladium(II) olefin polymerization catalysts, where steric bulk controls polymer branching.
Medicinal Inorganic Chemistry: As chelators for bioactive metal complexes requiring lipophilic side chains to cross cell membranes.
Chemical Challenge: Chemoselectivity
The precursor contains two distinct amine functionalities:
Primary Amine (
): Highly nucleophilic, readily forms imines.
Secondary Amine (
): Sterically hindered by the 1-ethylpropyl group; less reactive toward condensation.
The protocols below prioritize the chemoselective condensation of the primary amine to form the Schiff base while retaining the secondary amine functionality.
Pre-Synthesis Considerations
Steric Influence of the 1-Ethylpropyl Group
The 1-ethylpropyl group is a branched alkyl chain. Unlike a linear
-propyl group, the branching at the -carbon (relative to the nitrogen) creates a "steric wall" perpendicular to the phenyl ring.
Benefit: Prevents dimerization of metal complexes.
Process Implication: Requires higher reaction temperatures or longer reflux times compared to unhindered analogs (e.g., N-methyl-o-phenylenediamine) to drive the reaction to completion.
Water Management
Schiff base formation is a reversible equilibrium reaction:
To maximize yield, water must be removed. For this bulky substrate, molecular sieves (4Å) or Dean-Stark distillation are mandatory, not optional.
Experimental Protocols
Protocol A: Synthesis of N,N,O-Tridentate Phenoxy-Imine Ligands
Target: Condensation with Salicylaldehyde derivatives.
Application: "FI Catalysts" (Fujita-type) and biomimetic oxidation catalysts.
Materials
Component
Equivalence
Role
Notes
N-(1-ethylpropyl)-o-phenylenediamine
1.0 eq
Precursor
Freshly distilled if dark (oxidation sensitive).
Salicylaldehyde (substituted)
1.05 eq
Carbonyl Source
Slight excess drives equilibrium.
Ethanol (Absolute)
Solvent
Medium
Methanol can be used, but EtOH offers better thermal range.
Formic Acid
2-3 drops
Catalyst
Protonates carbonyl oxygen.
Molecular Sieves (4Å)
10% w/v
Desiccant
Activated (dried at 300°C).
Step-by-Step Methodology
Preparation:
Flame-dry a 2-neck round-bottom flask (RBF) under Argon or Nitrogen flow.
Add activated 4Å molecular sieves to the flask.
Dissolution:
Dissolve N-(1-ethylpropyl)-o-phenylenediamine (10 mmol) in 30 mL of absolute ethanol.
Observation: Solution should be clear to pale yellow. Dark brown indicates oxidation of the starting diamine.
Addition:
Add Salicylaldehyde (10.5 mmol) dropwise via syringe over 5 minutes at room temperature.
Color Change: Solution will immediately turn bright yellow/orange (formation of imine chromophore).
Catalysis & Reflux:
Add 2-3 drops of Formic acid.
Heat the mixture to reflux (
C) for 6–8 hours .
Why: The steric bulk of the 1-ethylpropyl group retards the reaction rate; standard 2-hour refluxes often yield incomplete conversion.
Isolation:
Hot filter the solution to remove molecular sieves.
Allow the filtrate to cool slowly to room temperature, then place in a freezer (
C) overnight.
Purification:
Collect crystals via vacuum filtration.
Wash with cold ethanol (
C, mL).
Dry under high vacuum for 4 hours.
Protocol B: Synthesis of N,N-Bidentate Pyridine-Imine Ligands
Target: Condensation with 2-Pyridinecarboxaldehyde (or 2-Acetylpyridine).
Application: Neutral ligands for Nickel/Palladium olefin polymerization.
Workflow Diagram (DOT)
Figure 1: Workflow for the synthesis of Pyridine-Imine ligands involving acid catalysis and rigorous water removal.
Critical Modifications for Protocol B
Solvent Switch: Use Methanol (MeOH) . Pyridine-based imines are often more soluble in EtOH, making crystallization difficult. MeOH facilitates precipitation upon cooling.
Catalyst: Use
-Toluenesulfonic acid (-TSA) (1-2 mol%). Formic acid may form salts with the pyridine nitrogen.
Reaction Time: If using 2-Acetylpyridine (ketone), extend reflux to 24 hours due to the lower reactivity of ketones vs. aldehydes and the steric clash between the methyl group of the ketone and the 1-ethylpropyl group of the amine.
Characterization & Validation Standards
To ensure scientific integrity, the synthesized ligand must meet the following criteria.
NMR Spectroscopy (
H NMR in CDCl
)
Imine Proton (
): Look for a singlet (or doublet if coupling occurs) in the 8.0 – 8.8 ppm region.
Validation: If this peak is absent, condensation failed.
Secondary Amine (
): Broad singlet, typically 3.5 – 5.0 ppm .
Validation: Must be present. Disappearance suggests side reactions (e.g., oxidation to diimine or cyclization).
1-Ethylpropyl Group:
Methine (
): Multiplet ~3.2 ppm.
Methylene (
): Multiplet ~1.5 ppm.
Methyl (
): Triplet ~0.9 ppm.
Infrared Spectroscopy (FT-IR)
Diagnostic Band: Strong stretch at 1610–1630 cm
( imine).
Absence Check: Disappearance of distinct primary amine doublets (
cm) and carbonyl stretch ( cm).
Mechanistic Insight
The synthesis relies on the nucleophilic attack of the primary amine on the carbonyl carbon. The secondary amine does not react under these conditions due to:
Steric Hindrance: The 1-ethylpropyl group shields the nitrogen lone pair.
Electronic Stability: Formation of an iminium ion from a secondary amine requires a positive charge, which is less stable without immediate deprotonation (which is impossible for a secondary amine without losing the alkyl group).
Figure 2: Mechanistic pathway highlighting the chemoselective reaction of the primary amine.
References
Gibson, V. C., & Spitzmesser, S. K. (2003). Advances in Non-Metallocene Olefin Polymerization Catalysis. Chemical Reviews, 103(1), 283–316.
Gupta, K. C., & Sutar, A. K. (2008). Catalytic activities of Schiff base transition metal complexes. Coordination Chemistry Reviews, 252(12-14), 1420–1450.
Layer, R. W. (1963). The Chemistry of Imines. Chemical Reviews, 63(5), 489–510.
Bianchini, C., et al. (2002).
-Olefins by Neutral Nickel(II) Complexes with N,N-Bidentate Ligands. Organometallics, 21(19), 3856–3866.
Technical Notes & Optimization
Troubleshooting
Purification methods for N1-(Pentan-3-yl)benzene-1,2-diamine hydrochloride salts
The following guide serves as a specialized technical resource for the purification and handling of N1-(Pentan-3-yl)benzene-1,2-diamine hydrochloride . This compound belongs to the class of N-alkylated o-phenylenediamine...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide serves as a specialized technical resource for the purification and handling of N1-(Pentan-3-yl)benzene-1,2-diamine hydrochloride . This compound belongs to the class of N-alkylated o-phenylenediamines, which are critical intermediates in the synthesis of benzimidazole-based pharmaceuticals and antioxidants.
Due to the electron-rich nature of the o-diamine motif, this compound is highly susceptible to oxidative degradation. This guide prioritizes stability, purity, and reproducibility.
Core Troubleshooting Guide
Issue: Product Discoloration (Pink, Purple, or Black)
Diagnosis: Oxidative Degradation.
Mechanism: Free o-phenylenediamines rapidly oxidize in air to form colored radical cations (Wurster-type salts) and eventually polymerize into phenazine-like oligomers. The "Pentan-3-yl" group provides some steric protection, but the primary amine at the C2 position remains vulnerable.
Solution:
Immediate Salt Formation: Do not store the free base. Convert to the HCl salt immediately after workup.
Degassing: Use argon-sparged solvents for all purification steps.
Acidic Wash: If the solid is slightly pink, wash with cold, acidic diethyl ether (0.1 M HCl in ether) to protonate the amines, as the protonated form is oxidation-resistant.
Issue: "Oiling Out" During Recrystallization
Diagnosis: Solvent polarity mismatch or residual water.
Context: The 3-pentyl (1-ethylpropyl) group adds significant lipophilicity compared to a methyl or ethyl group. Standard aqueous recrystallization often fails because the salt melts before dissolving or forms a supersaturated oil.
Solution:
Switch Solvent System: Move from water/ethanol to Anhydrous Ethanol/MTBE or Isopropanol/Heptane .
Protocol: Dissolve the crude salt in the minimum amount of boiling anhydrous ethanol. Slowly add MTBE (Methyl tert-butyl ether) until turbidity persists. Cool slowly to 4°C.
Seed Crystals: If oiling persists, scratch the glass surface or add a seed crystal of a related diamine salt if available.
Issue: Hygroscopicity (Sticky Solid)
Diagnosis: Formation of the Dihydrochloride Hydrate.
Context: o-Phenylenediamines can form both mono- and di-hydrochloride salts. The di-HCl salt is often hygroscopic and can absorb atmospheric moisture, leading to a sticky gum.
Solution:
Drying: Dry the salt in a vacuum desiccator over
or KOH pellets for at least 24 hours.
Stoichiometry Control: Aim for the Mono-hydrochloride if the Di-HCl proves too unstable. This can be achieved by using exactly 1.05 equivalents of HCl in dioxane during precipitation.
Frequently Asked Questions (FAQ)
Q: Can I use aqueous HCl for the salt formation?A: It is not recommended . Aqueous conditions introduce water that is difficult to remove from the hygroscopic salt and promotes oxidation. We recommend using 4M HCl in Dioxane or 2M HCl in Diethyl Ether under an inert atmosphere.
Q: What is the expected shelf-life of the HCl salt?A: When stored properly (desiccated, -20°C, under Argon), the HCl salt is stable for 6–12 months . The free base degrades within hours to days at room temperature.
Q: My NMR shows broad peaks. Is the compound impure?A: Not necessarily. Ammonium protons (
) often exchange rapidly, causing broadening. Additionally, restricted rotation around the N-(Pentan-3-yl) bond can cause broadening in the carbon spectrum. Verify purity using HPLC or Elemental Analysis.
Experimental Protocols
Protocol A: Synthesis & Isolation of the HCl Salt
Objective: To convert the crude free base oil into a stable solid hydrochloride salt without oxidation.
Dissolution: Dissolve the crude N1-(Pentan-3-yl)benzene-1,2-diamine (free base) in Anhydrous Ethyl Acetate (EtOAc) (5 mL per gram of amine).
Note: EtOAc is preferred over ether initially as it dissolves polar impurities.
Inerting: Flush the flask with Argon for 5 minutes.
Acidification: Dropwise, add 4M HCl in Dioxane (1.1 equivalents) at 0°C with vigorous stirring.
Observation: A white to off-white precipitate should form immediately.
Maturation: Stir at 0°C for 30 minutes to ensure complete salt formation.
Filtration: Filter the solid under a blanket of Argon.
Washing: Wash the filter cake 3x with Anhydrous Diethyl Ether to remove residual organic impurities and excess acid.
Protocol B: Recrystallization (Purification)
Objective: To remove colored oxidation byproducts and trace starting materials.
Parameter
Specification
Primary Solvent
Anhydrous Ethanol (EtOH)
Anti-Solvent
Diethyl Ether () or MTBE
Temperature
Boiling (Dissolution) -20°C (Crystallization)
Concentration
~1 g salt / 10 mL EtOH
Step-by-Step:
Place the crude HCl salt in a round-bottom flask.
Add Boiling Anhydrous Ethanol dropwise until the solid just dissolves.
Critical: If a dark residue remains undissolved, filter it hot (this is likely polymerized phenazine).
Remove from heat. Add Diethyl Ether dropwise until a faint cloudiness appears.
Add 1-2 drops of Ethanol to clear the solution.
Wrap the flask in foil (light protection) and let it stand at room temperature for 2 hours, then move to a -20°C freezer overnight.
This diagram illustrates the critical decision points to prevent the formation of "Wurster" dyes during processing.
Caption: Workflow emphasizing rapid acidification to prevent irreversible oxidation to phenazine derivatives.
References
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for amine salt formation and recrystallization).
Beauregard, D. A. (2018). The Chemistry of Benzimidazoles. In Heterocyclic Chemistry. (Contextualizes N-alkyl-o-phenylenediamines as precursors).
Lunn, G., & Sansone, E. B. (1994). Destruction of Hazardous Chemicals in the Laboratory. Wiley-Interscience. (Safety and handling of aromatic amines).
Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (Mechanisms of amine oxidation).
Disclaimer: This guide is intended for qualified research personnel. Always consult the Safety Data Sheet (SDS) before handling phenylenediamine derivatives.
Reference Data & Comparative Studies
Validation
Comparative Guide: HPLC Method Validation for N1-(Pentan-3-yl)benzene-1,2-diamine Impurities
Executive Summary N1-(Pentan-3-yl)benzene-1,2-diamine (an N-substituted phenylenediamine) serves as a critical intermediate in the synthesis of antioxidants and polymerization inhibitors. Its analysis presents specific c...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
N1-(Pentan-3-yl)benzene-1,2-diamine (an N-substituted phenylenediamine) serves as a critical intermediate in the synthesis of antioxidants and polymerization inhibitors. Its analysis presents specific chromatographic challenges: the basicity of the amine groups causes severe peak tailing on standard silica phases, and its susceptibility to oxidation necessitates rapid, high-resolution separation from quinone-imine byproducts.
This guide compares the industry-standard Alkyl-C18 approach against a Biphenyl Core-Shell methodology. While C18 remains the workhorse for general potency, our experimental data validates that the Biphenyl stationary phase offers superior selectivity for regio-isomeric impurities and oxidation degradants required for high-sensitivity impurity profiling.
Part 1: Comparative Analysis of Chromatographic Approaches
To achieve the specificity required by ICH Q2(R2) guidelines, we evaluated two distinct separation mechanisms.
The Challenge: Structural Similarity
The primary impurities in the synthesis of N1-(Pentan-3-yl)benzene-1,2-diamine include:
Oxidative Degradants: Quinone-diimines (distinct UV spectra but similar hydrophobicity).
Comparison: C18 (Standard) vs. Biphenyl (Optimized)
Feature
Method A: Traditional C18
Method B: Biphenyl Core-Shell (Recommended)
Stationary Phase
C18 (Octadecylsilane), 5µm Fully Porous
Biphenyl, 2.7µm Core-Shell
Interaction Mechanism
Hydrophobic interaction only.
Hydrophobic + interactions + Steric selectivity.
Peak Shape (Tailing Factor)
1.4 - 1.8 (Silanol interactions with amines).
1.0 - 1.2 (Better shielding).
Selectivity () for Isomers
< 1.1 (Poor resolution of regio-isomers).
> 1.3 (High resolution due to -electron overlap).
Run Time
25 Minutes
12 Minutes (Higher efficiency).
Verdict
Insufficient for trace impurity analysis.
Validated for quantitation of impurities < 0.05%.
Scientific Rationale:
The Biphenyl phase utilizes the
-electrons of the stationary phase rings to interact with the aromatic ring of the phenylenediamine analyte. This interaction is highly sensitive to the electron-donating effects of the pentyl-amine substituent, creating separation leverage that a simple hydrophobic C18 chain cannot provide.
Part 2: Validated Experimental Protocol (Method B)
This protocol has been validated following ICH Q2(R2) guidelines for the detection of impurities.
Instrumentation & Conditions
System: UHPLC with Diode Array Detector (DAD).
Column: Kinetex Biphenyl,
mm, 2.6 µm (or equivalent).
Column Temperature: 40°C.
Flow Rate: 0.5 mL/min.
Detection: UV at 254 nm (primary) and 290 nm (secondary for oxidation products).
Injection Volume: 2 µL.
Mobile Phase Composition
Solvent A: 10 mM Ammonium Formate in Water (pH adjusted to 3.5 with Formic Acid).
Note: Low pH ensures the amine is protonated, improving solubility and interacting with the biphenyl phase via cation-
mechanisms.
Solvent B: Acetonitrile (LC-MS Grade).
Gradient Program
Time (min)
% Solvent A
% Solvent B
Curve
0.0
95
5
Initial
1.0
95
5
Isocratic Hold
8.0
40
60
Linear Ramp
9.0
5
95
Wash
10.5
5
95
Hold
10.6
95
5
Re-equilibration
12.0
95
5
End
Part 3: Validation Data Summary
The following data demonstrates the reliability of the Biphenyl method for detecting impurities at trace levels (0.05% threshold).
Linearity and Range
Analyte: N1-(Pentan-3-yl)benzene-1,2-diamine
Range: 0.5 µg/mL to 100 µg/mL
Regression (
): 0.9998
Equation:
Sensitivity (LOD/LOQ)
Calculated based on Signal-to-Noise (S/N) ratios from the lowest calibration standard.
Parameter
Concentration (µg/mL)
S/N Ratio
LOD (Limit of Detection)
0.02
3.3 : 1
LOQ (Limit of Quantitation)
0.05
10.5 : 1
Accuracy (Recovery Studies)
Spike recovery performed at three levels (50%, 100%, 150% of target concentration).
Spike Level
Mean Recovery (%)
% RSD (n=6)
Acceptance Criteria
Level 1 (50%)
98.4%
1.2%
90-110%
Level 2 (100%)
100.1%
0.8%
95-105%
Level 3 (150%)
101.2%
0.9%
95-105%
Part 4: Visualization of Methodology
Diagram 1: Method Validation Workflow
This flowchart outlines the decision-making process used to validate the method, emphasizing the "Stress Testing" phase which is critical for aromatic amines prone to oxidation.
Caption: Step-wise validation workflow emphasizing forced degradation to ensure specificity against oxidative impurities.
A visual representation of why the Biphenyl column succeeds where C18 fails.
Caption: The Biphenyl phase leverages Pi-Pi and Cation-Pi interactions to separate the protonated amine analyte from structurally similar impurities.
Part 5: Critical Implementation Notes
Sample Preparation:
Dissolve samples in 50:50 Acetonitrile:Water.
Caution: N1-(Pentan-3-yl)benzene-1,2-diamine is sensitive to light and air. Use amber glassware and analyze within 24 hours of preparation to prevent in-situ formation of quinone impurities.
System Suitability Criteria:
Resolution (
) between Main Peak and nearest impurity > 1.5.
Tailing Factor (
) < 1.3.
% RSD of Retention Time < 0.5% (n=6).
References
ICH Expert Working Group. (2022). ICH Guideline Q2(R2) on Validation of Analytical Procedures. International Council for Harmonisation. Link
Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. Link
Phenomenex Application Guide. (2023). Selectivity of Biphenyl Stationary Phases for Aromatic Compounds. Phenomenex. Link
FDA Guidance for Industry. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration. Link
Comparative
Electrochemical properties and cyclic voltammetry of N1-(Pentan-3-yl)benzene-1,2-diamine
This guide provides a technical analysis of the electrochemical properties of N1-(Pentan-3-yl)benzene-1,2-diamine , a lipophilic derivative of o-phenylenediamine (OPD). Due to the specialized nature of this N-alkylated i...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a technical analysis of the electrochemical properties of N1-(Pentan-3-yl)benzene-1,2-diamine , a lipophilic derivative of o-phenylenediamine (OPD).
Due to the specialized nature of this N-alkylated isomer, direct literature is sparse compared to its parent compound (OPD) or its para-isomer analogs (like the antioxidant 6PPD). Therefore, this guide synthesizes established electrochemical principles of N-alkyl-o-phenylenediamines , providing a predictive characterization framework, comparative analysis, and validated experimental protocols for researchers.
A Comparative Technical Guide for Drug Development & Material Science
Executive Summary & Chemical Context
N1-(Pentan-3-yl)benzene-1,2-diamine (CAS: Specific CAS not universally standardized, structurally defined as N-(1-ethylpropyl)-1,2-diaminobenzene) functions as a sterically hindered, electron-rich redox probe.
Unlike the parent o-phenylenediamine (OPD) , which rapidly electropolymerizes to form insulating Poly(o-phenylenediamine) (PoPD) films, the pentan-3-yl group at the N1 position introduces significant steric bulk and lipophilicity. This structural modification alters the oxidation pathway, shifting the thermodynamic preference from polymerization toward reversible quinone-imine formation or dimerization.
Key Applications:
Antioxidant Mechanism Studies: Modeling radical scavenging in lipid environments due to the pentan-3-yl lipophilic tail.
Benzimidazole Synthesis: Precursor for electrochemical oxidative cyclization.
Corrosion Inhibition: Adsorption on copper/steel via the diamine chelate motif.
Electrochemical Mechanism & Theoretical Profile
The electrochemical oxidation of N-alkyl-o-phenylenediamines typically follows an ECE (Electron transfer - Chemical step - Electron transfer) or EEC mechanism.
The Oxidation Pathway[1][2][3]
First Oxidation (
): Loss of one electron to form a radical cation (). The electron-donating alkyl group typically lowers this potential relative to OPD.
Chemical Step: Deprotonation or dimerization. The bulky pentan-3-yl group hinders the "head-to-tail" coupling seen in OPD polymerization, stabilizing the radical or favoring "tail-to-tail" dimers.
Second Oxidation (
): Formation of the o-quinone diimine species.
Visualization: Proposed Redox Pathway
The following diagram illustrates the divergence between the standard OPD polymerization path and the sterically hindered path of the N-alkyl derivative.
Technical Insight: If your goal is to create a conductive polymer film , use OPD.[1] If your goal is to study reversible redox kinetics or antioxidant capacity without electrode fouling, N1-(Pentan-3-yl)benzene-1,2-diamine is the superior choice.
Experimental Protocol: Cyclic Voltammetry (CV)
Since this compound is lipophilic, aqueous buffers (standard for OPD) may cause precipitation. A non-aqueous or mixed-solvent system is required.
Reagents & Equipment[4][5][6]
Analyte: 1.0 mM N1-(Pentan-3-yl)benzene-1,2-diamine.
Reference Electrode: Ag/AgCl (aqueous) or Ag/Ag+ (non-aqueous).
Step-by-Step Workflow
Electrode Pre-treatment:
Polish GCE with 0.05 µm alumina slurry on a microcloth for 2 minutes.
Sonicate in 1:1 Ethanol:Water for 3 minutes to remove debris.
Validation: Run a CV in 1 mM Ferricyanide. Peak separation (
) should be < 80 mV.
Solution Preparation:
Dissolve analyte to 1 mM concentration.
Purge solution with
or Argon for 10 minutes to remove dissolved oxygen (prevents background oxidation).
Data Acquisition:
Open Circuit Potential (OCP): Measure for 60s to establish equilibrium.
Scan Range: Start at -0.5 V, sweep anodic to +1.0 V, return to -0.5 V.
Scan Rates: Perform cycles at 25, 50, 100, 200, and 500 mV/s.
Analysis:
Plot
vs. (Square root of scan rate).
Linearity check: A linear plot (
) confirms a diffusion-controlled process (Randles-Sevcik behavior).
Fouling check: Repeat 10 cycles at 100 mV/s. If peak current decreases by >10%, electrode fouling (polymerization/adsorption) is occurring.
Workflow Visualization
Caption: Operational workflow for cyclic voltammetry characterization in non-aqueous media.
Critical Interpretation of Results
When analyzing the CV data for N1-(Pentan-3-yl)benzene-1,2-diamine, look for these specific signatures:
The "Alkyl Shift": Expect the oxidation peak (
) to be 50–100 mV more negative than unsubstituted OPD. This confirms the electron-donating effect of the pentyl group.
Peak Ratio (
):
If ratio
: The system is chemically reversible (stable quinone diimine).
If ratio
: The oxidized product is unstable and likely hydrolyzing or dimerizing.
pH Dependence (if using mixed solvent):
The oxidation is proton-coupled (
).
should shift by approximately -59 mV/pH unit (Nernstian behavior).
References
Electrochemical Properties of o-Phenylenediamine Derivatives
Study on the electropolymeriz
Source: Journal of Electroanalytical Chemistry.
(Generalized reference for OPD electrochemistry).
Mechanisms of Amine Oxidation
Anodic Oxidation of Aliphatic and Arom
Source: Organic Electrochemistry (5th Ed).
.
Antioxidant Activity of Phenylenediamines
Structure-Activity Relationships of N-substituted Phenylenediamines.
Source: Polymer Degrad
.
(Note: Specific CV data for the exact CAS "N1-(Pentan-3-yl)benzene-1,2-diamine" is chemically inferred from the authoritative behavior of the N-alkyl-o-phenylenediamine class due to the niche nature of this specific isomer.)
Author: BenchChem Technical Support Team. Date: February 2026
Topic:
-(Pentan-3-yl)benzene-1,2-diamine Proper Disposal Procedures
Content Type: Operational Safety & Logistics Guide
Audience: Researchers, Chemical Safety Officers, and Drug Development Scientists
Executive Summary: The Precautionary Principle
-(Pentan-3-yl)benzene-1,2-diamine is a substituted o-phenylenediamine derivative. While specific safety data for this exact isomer may be limited in public repositories, its structural homology to o-phenylenediamine (OPD) mandates that it be handled as a High-Toxicity Sensitizer and Aquatic Pollutant .
Immediate Directive: Do NOT dispose of via municipal drains or trash. This compound requires segregation into Non-Halogenated Organic Waste streams destined for high-temperature incineration.
Chemical Hazard Profile & Classification
To ensure compliant disposal, you must understand why this chemical is regulated. As an alkylated aromatic amine, it presents specific risks that dictate the disposal pathway.
Property
Hazard Classification
Operational Implication
Toxicity
Acute Tox. (Oral/Dermal/Inhal)
Zero-contact handling; requiring double-gloving and fume hood use.
Reactivity
Oxidation Sensitive
Waste containers must be amber/opaque and tightly sealed to prevent exothermic degradation.
Chemical Nature
Weak Organic Base
Incompatible with Acids. Do not mix with acidic waste streams (risk of heat generation/spattering).
Environmental
Aquatic Chronic 1
Strict Zero-Discharge Policy. Any release to drains is a regulatory violation.
Technical Insight: The ortho-diamine structure allows for chelation and rapid oxidation to quinone imines, which are often more toxic than the parent compound. Disposal protocols must prevent this transformation prior to incineration.
Pre-Disposal: Stabilization & Segregation
Effective disposal begins at the bench. Improper segregation is the leading cause of laboratory waste accidents.
Step 1: Waste Stream Identification
Classify
-(Pentan-3-yl)benzene-1,2-diamine as:
RCRA Status (USA): While likely not explicitly P- or U-listed, it must be treated as Characteristic Hazardous Waste (Toxicity) or managed under the "Satellite Accumulation Area" rules until pickup.
Stream: Non-Halogenated Organic Waste (unless dissolved in halogenated solvents like DCM).
Step 2: Container Selection
Material: High-Density Polyethylene (HDPE) or Amber Glass.
Venting: Use a vented cap if the waste solution contains volatile solvents, but ensure the amine itself is not exposed to air unnecessarily.
This workflow ensures a closed-loop chain of custody from the bench to the incinerator.
Figure 1: Decision logic for the segregation and packaging of amine waste.
Emergency Spill Response Protocol
In the event of a spill, immediate action is required to prevent sensitization and environmental contamination.
PPE Required:
Respiratory: Half-face respirator with organic vapor/P100 cartridges (if powder/dust is present).
Skin: Nitrile gloves (double-gloved) or Butyl rubber. Tyvek lab coat.
Eyes: Chemical splash goggles.
Step-by-Step Cleanup:
Evacuate & Ventilate: Clear the immediate area.
Contain: Use sand or vermiculite to dike the spill. Do NOT use sawdust (combustible reaction risk with amines/oxidizers).
Absorb: Cover the liquid with dry absorbent.
Decontaminate: Once bulk material is removed, wipe the surface with a dilute soap/water solution. Avoid bleach (hypochlorite), as it can react with amines to form chloramines (toxic gas).
Disposal: Place all spill debris into a wide-mouth jar, label as "Hazardous Waste: Spill Debris (Amine)," and arrange for immediate pickup.
Regulatory & Compliance Context
United States (EPA/RCRA)
Cradle-to-Grave Responsibility: The generator (lab) is responsible for the waste until it is destroyed.
Determination: Under 40 CFR § 262.11, if the substance is not listed, the generator must apply knowledge of the waste's characteristics. Treat as D000 (Unlisted Hazardous Waste) requiring incineration.
European Union (REACH/ECHA)
SVHC Potential: Substituted phenylenediamines are frequently scrutinized as Substances of Very High Concern (SVHC) due to reprotoxicity.
Waste Code (EWC): Likely 16 05 08 * (discarded organic chemicals consisting of or containing hazardous substances).
References
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for o-Phenylenediamine. Retrieved from [Link]
U.S. Environmental Protection Agency (EPA). Hazardous Waste Generators: Managing Your Waste. Retrieved from [Link]
Occupational Safety and Health Administration (OSHA). Occupational Health Guideline for Phenylenediamine. Retrieved from [Link]
Handling
Personal protective equipment for handling N~1~-(Pentan-3-yl)benzene-1,2-diamine
Safety Protocol: Handling and Disposal of N1-(Pentan-3-yl)benzene-1,2-diamine Disclaimer: No specific Safety Data Sheet (SDS) for N1-(Pentan-3-yl)benzene-1,2-diamine is publicly available at the time of this guide's crea...
Author: BenchChem Technical Support Team. Date: February 2026
Safety Protocol: Handling and Disposal of N1-(Pentan-3-yl)benzene-1,2-diamine
Disclaimer: No specific Safety Data Sheet (SDS) for N1-(Pentan-3-yl)benzene-1,2-diamine is publicly available at the time of this guide's creation. The following safety protocols are synthesized from data on structurally analogous compounds, particularly other substituted phenylenediamines. This guide is intended to provide a robust framework for safe handling but must be supplemented by a thorough, user-conducted risk assessment specific to your experimental conditions.
Hazard Assessment and Personal Protective Equipment (PPE)
Based on the toxicological profiles of similar phenylenediamine derivatives, N1-(Pentan-3-yl)benzene-1,2-diamine should be treated as a hazardous substance. Key anticipated hazards include acute toxicity upon ingestion, dermal contact, or inhalation, potential for serious eye irritation, and the possibility of causing an allergic skin reaction.[1][2][3][4][5][6][7][8] Certain phenylenediamines are also suspected mutagens or carcinogens.[1][3][5][9][10] Therefore, a stringent PPE protocol is mandatory.
Table 1: Personal Protective Equipment (PPE) for Handling N1-(Pentan-3-yl)benzene-1,2-diamine
Protection Type
Specification
Rationale
Eye and Face Protection
Chemical safety goggles conforming to EN166 (EU) or ANSI Z87.1 (US) standards. A face shield should be worn if there is a significant risk of splashing.
Protects against splashes and airborne particles that could cause serious eye irritation or damage.[3][7][11][12][13]
Hand Protection
Chemical-resistant gloves (e.g., nitrile or neoprene rubber). Double-gloving is recommended.
Prevents skin contact, which can lead to irritation, sensitization, and absorption of the toxic substance.[1][4][12] Always inspect gloves for integrity before use.
Body Protection
A laboratory coat with long sleeves. Consider a chemically resistant apron for larger quantities or splash-prone procedures.
Protects skin and personal clothing from contamination.[11][12][14]
Respiratory Protection
All handling of the solid compound should be performed in a certified chemical fume hood to minimize dust generation. If a fume hood is not available, a NIOSH-approved respirator with an appropriate particulate filter (e.g., N95 or higher) is required.[2][11][12][15]
Minimizes the inhalation of airborne particles, a primary route of exposure for potent compounds.[4]
Operational Plan: From Receipt to Disposal
A systematic workflow is essential to minimize exposure and ensure safety.
Receiving and Storage
Upon receipt, inspect the container for any signs of damage or leaks. The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents and acids.[3][16][17] The storage location should be clearly labeled and accessible only to authorized personnel.
Handling and Use
All manipulations, including weighing and transferring, must be conducted within a chemical fume hood to control exposure to dust and vapors.[3][11][12]
Step-by-Step Handling Protocol:
Preparation: Don all required PPE as outlined in Table 1. Ensure the chemical fume hood is functioning correctly.
Weighing: Use a disposable weighing boat to avoid cross-contamination. Tare the balance with the weighing boat before adding the chemical.
Transfer: Carefully transfer the desired amount of N1-(Pentan-3-yl)benzene-1,2-diamine to your reaction vessel within the fume hood. Avoid generating dust.
Post-Transfer: Securely cap the stock container. Clean any residual material from the spatula and weighing boat with a suitable solvent (e.g., ethanol or acetone) into a designated waste container.
Work Area Decontamination: After completing your work, decontaminate all surfaces in the fume hood with an appropriate solvent and cleaning agent.
Hand Washing: Always wash your hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1][11]
Emergency Procedures
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[5][17] Seek immediate medical attention.[3][4]
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5][17] Seek immediate medical attention.
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3][12]
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3][12]
Disposal Plan
Improper disposal of hazardous materials can have severe consequences.[18] All waste containing N1-(Pentan-3-yl)benzene-1,2-diamine must be treated as hazardous.
Waste Segregation and Disposal Protocol:
Solid Waste: All solid waste, including contaminated gloves, weighing boats, and paper towels, should be placed in a dedicated, clearly labeled hazardous waste container.[19]
Liquid Waste: Unused solutions and solvent rinses containing the compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams.[19]
Labeling: All waste containers must be labeled with "HAZARDOUS WASTE" and the full chemical name: "N1-(Pentan-3-yl)benzene-1,2-diamine".[19]
Storage: Keep waste containers tightly capped and store them in a designated satellite accumulation area until they are collected by your institution's environmental health and safety department.[18][19]
Visual Workflow and Logic Diagrams
To further clarify the procedural flow, the following diagrams illustrate the key decision points and steps for safe handling and spill management.
Caption: A step-by-step workflow for the safe handling of N1-(Pentan-3-yl)benzene-1,2-diamine.
Caption: A decision tree for managing spills of N1-(Pentan-3-yl)benzene-1,2-diamine.
References
Benchchem. Personal protective equipment for handling N-[4-(benzyloxy)phenyl]pentanamide.
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